molecular formula C25H23NO5 B1402813 2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid CAS No. 1252992-34-9

2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid

Cat. No. B1402813
CAS RN: 1252992-34-9
M. Wt: 417.5 g/mol
InChI Key: KKOAFSFGHWEKBY-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a benzyloxy group, a methoxy group, an acryloylamino group, and a carboxylic acid group . These functional groups could potentially confer a variety of chemical properties to the compound.

Scientific Research Applications

Corrosion Inhibition

Compounds with structural similarities to 2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid have been investigated for their potential as corrosion inhibitors. For example, derivatives of cyanoacetamide have been studied for their inhibitory effect on the corrosion of carbon steel in acidic media. These compounds exhibit their inhibitory action by adsorbing onto the carbon steel surface through active centers in their structures, as described in the work of Fouda, El-desoky, and Muhtar (2008) (Fouda, El-desoky, & Muhtar, 2008).

Biological Activity

Research into the biological activity of compounds structurally related to the target molecule has shown potential in several areas. Obregón-Mendoza et al. (2018) synthesized and analyzed the crystal structure and biological activity of ether and ester trans-ferulic acid derivatives, finding that compounds with free phenolic hydroxyl groups exhibited scavenging free-radical and antioxidant activity. This study indicates the potential of these compounds in medical and pharmaceutical applications (Obregón-Mendoza et al., 2018).

Synthetic Chemistry

The synthesis and structural analysis of compounds with benzyloxy and methoxy groups, similar to the compound of interest, have been subjects of research in synthetic chemistry. These studies explore various synthetic routes and characterizations, contributing to our understanding of such compounds' chemical behavior and potential applications. For example, research on the synthesis and crystal structure of different benzoic acid derivatives aims to understand better their chemical properties and potential uses in various scientific fields (Zhao et al., 2010).

properties

IUPAC Name

2-[[(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-methylprop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-17(24(27)26-21-11-7-6-10-20(21)25(28)29)14-19-12-13-22(23(15-19)30-2)31-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,27)(H,28,29)/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOAFSFGHWEKBY-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)/C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid
Reactant of Route 2
2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid
Reactant of Route 5
2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.